molecular formula C18H21FN2O2S B2981893 4-fluoro-2-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide CAS No. 1797320-03-6

4-fluoro-2-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide

Cat. No.: B2981893
CAS No.: 1797320-03-6
M. Wt: 348.44
InChI Key: OQEXQTFVRCVHEF-UHFFFAOYSA-N
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Description

4-fluoro-2-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide is a complex organic compound that features a fluorine atom, a methyl group, and a benzenesulfonamide moiety

Preparation Methods

The synthesis of 4-fluoro-2-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide typically involves multiple steps. One common method includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

4-fluoro-2-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the sulfonamide group, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines or thiols.

Scientific Research Applications

4-fluoro-2-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific receptors or enzymes.

    Materials Science: It is explored for its properties in the development of advanced materials, including polymers and coatings.

    Biological Research: The compound’s interactions with biological systems are investigated to understand its potential therapeutic effects and toxicity.

Mechanism of Action

The mechanism of action of 4-fluoro-2-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and the sulfonamide group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 4-fluoro-2-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-fluoro-2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O2S/c1-14-12-15(19)9-10-18(14)24(22,23)20-13-17-8-5-11-21(17)16-6-3-2-4-7-16/h2-4,6-7,9-10,12,17,20H,5,8,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEXQTFVRCVHEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2CCCN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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